1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

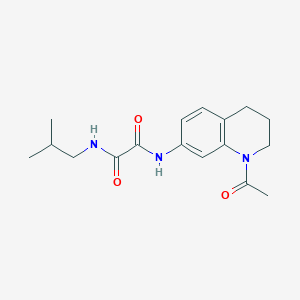

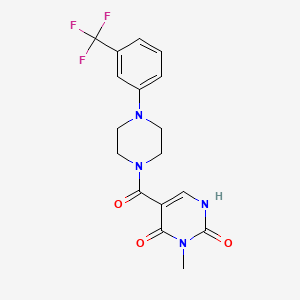

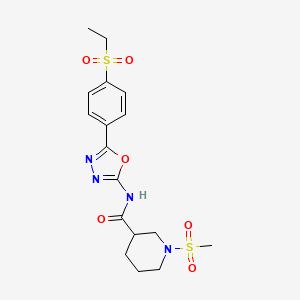

The compound “1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl benzoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. The pyrazole ring is substituted with a tert-butyl group, a methyl group, and a tosyl group. Additionally, the compound has a benzoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability . The tert-butyl group is bulky and could influence the compound’s conformation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic pyrazole ring and the benzoate ester group could potentially increase its polarity .Aplicaciones Científicas De Investigación

Antitumor Agents :

- Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and screened for their ability to inhibit different human tumor cell lines. Some compounds exhibited significant activity against Non-Small Cell Lung Cancer, Melanoma, and Leukemia cell lines (Abonía et al., 2011).

Small Molecule Fixation :

- A bifunctional frustrated Lewis pair, 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole, has been used to fix small molecules like carbon dioxide, forming adducts as zwitterionic, bicyclic boraheterocycles. This process is significant for carbon capture and storage technologies (Theuergarten et al., 2012).

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids :

- Multigram scale synthesis of fluorinated pyrazole-4-carboxylic acids, which are crucial intermediates for pharmaceuticals and agrochemicals, has been achieved (Iminov et al., 2015).

Hydrogen-Bonded Supramolecular Structures :

- Investigations into the hydrogen-bonded supramolecular structures of various substituted 4-pyrazolylbenzoates have contributed to the understanding of molecular interactions and crystal engineering (Portilla et al., 2007).

Catalysis and Polymerization :

- Pyrazole supported Zinc(II) benzoates have been studied as catalysts for the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. This research is relevant for developing sustainable polymerization methods (Lephoto et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-15-11-13-18(14-12-15)29(26,27)19-16(2)23-24(22(3,4)5)20(19)28-21(25)17-9-7-6-8-10-17/h6-14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJNLHNJWZYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)

![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)

![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)

![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)